4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester 4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1246632-88-1
VCID: VC11729276
InChI: InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C=O
Molecular Formula: C13H15BClFO3
Molecular Weight: 284.52 g/mol

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester

CAS No.: 1246632-88-1

Cat. No.: VC11729276

Molecular Formula: C13H15BClFO3

Molecular Weight: 284.52 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester - 1246632-88-1

Specification

CAS No. 1246632-88-1
Molecular Formula C13H15BClFO3
Molecular Weight 284.52 g/mol
IUPAC Name 3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Standard InChI InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3
Standard InChI Key DLIQLWVBIJRKGT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C=O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde under IUPAC nomenclature . Its molecular formula is C₁₃H₁₅BClFO₃, with a molecular weight of 284.52 g/mol . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its utility in Suzuki-Miyaura couplings .

Structural Isomerism Considerations

Discrepancies in positional numbering (e.g., 4-chloro-3-fluoro-2-formyl vs. 2-chloro-3-fluoro-4-formyl) arise from differences in benzene ring substitution patterns. The documented compound features:

  • Chlorine at position 3

  • Fluorine at position 2

  • Formyl group at position 4

  • Boronate ester at position 4 .

This substitution pattern minimizes steric hindrance, facilitating reactivity in palladium-catalyzed reactions .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-chloro-3-fluoro-4-formylphenylboronic acid pinacol ester involves a multi-step lithiation-borylation sequence, as detailed in patents by Dow Agrosciences :

  • Lithiation:
    Treatment of 1-chloro-3-fluoro-2-substituted benzene with alkyl lithium (e.g., n-BuLi) generates a lithiated intermediate .

    Ar-H+R-LiAr-Li+R-H\text{Ar-H} + \text{R-Li} \rightarrow \text{Ar-Li} + \text{R-H}
  • Borylation:
    Reaction with triisopropyl borate forms the arylboronate:

    Ar-Li+B(OiPr)₃Ar-B(OiPr)₂+LiO iPr\text{Ar-Li} + \text{B(OiPr)₃} \rightarrow \text{Ar-B(OiPr)₂} + \text{LiO iPr}
  • Acidification and Esterification:
    Hydrolysis with aqueous base followed by acidification yields the boronic acid, which is esterified with pinacol (2,3-dimethyl-2,3-butanediol) :

    Ar-B(OH)₂+HO(CH₃)₂C-C(CH₃)₂OHAr-B(O₂C₂(CH₃)₄)+2H₂O\text{Ar-B(OH)₂} + \text{HO(CH₃)₂C-C(CH₃)₂OH} \rightarrow \text{Ar-B(O₂C₂(CH₃)₄)} + 2\text{H₂O}

This method achieves yields exceeding 90%, with high purity suitable for agrochemical intermediates .

Industrial Scale Production

Suppliers such as AOBChem and Zhuhai Aobokai Biomedical Technology offer the compound at scales from 500 mg to 5 g, with prices ranging from $654 to $3,270 .

ManufacturerPackagingPrice (USD)PurityUpdated
AOBChem500 mg65495%2021-12-16
AOBChem1 g91595%2021-12-16
Zhuhai Aobokai Biomedical5 g3,27095%2021-12-16

Physicochemical Properties

Experimental data from Chemsrc reveals the following characteristics:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point371.8 ± 42.0 °C
Flash Point178.6 ± 27.9 °C
Vapor Pressure (25°C)0.0 ± 0.8 mmHg
Refractive Index1.505

The compound’s low vapor pressure and high thermal stability make it suitable for reactions requiring elevated temperatures .

Applications in Agrochemical Synthesis

Herbicide Intermediate

The pinacol ester serves as a critical intermediate in synthesizing 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinates, a class of herbicides developed by Dow Agrosciences . Reaction with methyl 4-acetamido-3,6-dichloropicolinate introduces the aminopicolinate moiety, essential for herbicidal activity :

Ar-B(pin)+CH₃O₂C-C₅HN₂Cl₂-NHAcPd catalystAr-C₅HN₂Cl₂-NH₂+byproducts\text{Ar-B(pin)} + \text{CH₃O₂C-C₅HN₂Cl₂-NHAc} \xrightarrow{\text{Pd catalyst}} \text{Ar-C₅HN₂Cl₂-NH₂} + \text{byproducts}

Advantages Over Free Boronic Acids

  • Enhanced Stability: The pinacol ester resists protodeboronation under acidic conditions .

  • Improved Solubility: Compatible with THF and DMSO, enabling homogeneous reaction conditions .

SupplierLocationAdvantage
Jilin Chinese Academy of SciencesChinaHigh-volume production
AAB-PHARMA LIMITEDChinaCompetitive pricing
Zhuhai Aobokai Biomedical TechnologyChinaCustom synthesis

Pricing correlates with scale, reflecting the compound’s specialized synthesis requirements .

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